

Sulfuretin treatment timing for adipogenesis inhibition

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Compound Focus: Sulfuretin

CAS No.: 120-05-8

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Sulfuretin Experimental Data Summary

Aspect	In Vitro (3T3-L1 cells)	In Vivo (HFD-fed mice)
Effective Concentrations/Doses	40 μ M, 70 μ M, 100 μ M [1]	5 mg/kg, 10 mg/kg (daily intraperitoneal injection) [2] [3]
Critical Treatment Timing	Day 0 and Day 2 (initiation phase of differentiation) [1]	10 weeks of supplementation [2] [3]
Key Downregulated Targets	PPAR γ , C/EBP α , C/EBP β , SREBP1c, FAS, Fabp4 [1] [4]	Inflammatory markers (TNF- α) [2] [3]
Key Upregulated Targets	β -catenin, ATF3 [1] [2]	Adiponectin, p-ERK, p-AKT, ATF3 [2]
Primary Readouts & Assays	Lipid accumulation (Oil Red O staining & extraction) [1], Gene expression (Real-time PCR) [1], Protein expression (Western blot) [1]	Body weight gain, tissue weight, fasting serum glucose, lipid levels, insulin sensitivity [2] [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the tables.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol is central to investigating **sulfuretin**'s effects *in vitro* [1].

- **Cell Line:** 3T3-L1 preadipocytes.
- **Culture Conditions:** Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Bovine Calf Serum at 37°C and 5% CO₂.
- **Differentiation Induction (Day 0):** Two days post-confluence, switch the medium to **differentiation medium (MDI)**: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
- **Medium Changes:**
 - **Day 2:** Replace with DMEM containing 10% FBS and 10 µg/mL insulin.
 - **Day 4, 6, 8:** Replace with DMEM containing only 10% FBS.
- **Sulfuretin Treatment:** To assess anti-adipogenic activity, treat cells with non-toxic concentrations of **sulfuretin** (e.g., 40, 70, 100 µM) at **Day 0 and Day 2** [1].

Assessment of Lipid Accumulation via Oil Red O Staining

This is a standard method to visualize and quantify lipid droplets in differentiated adipocytes [1].

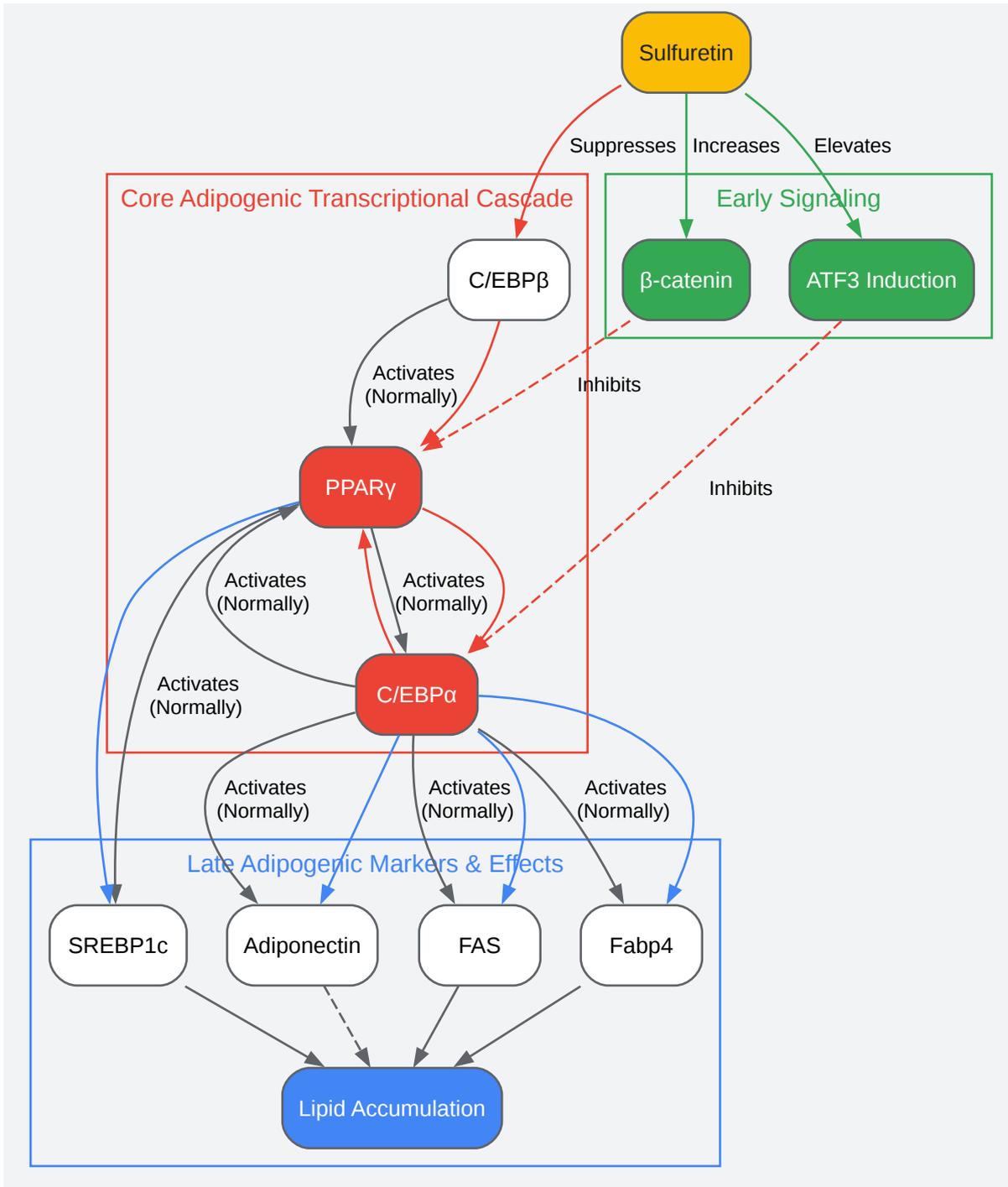
- **Timing:** Perform at the end of the differentiation protocol (e.g., Day 10).
- **Procedure:**
 - **Wash & Fix:** Wash cells twice with PBS and fix with 10% formaldehyde for 30 minutes.
 - **Stain:** Incubate fixed cells with Oil Red O working solution (0.6% ORO in 6:4 isopropanol-water) for 30 minutes at 25°C.
 - **Wash & Visualize:** Wash thoroughly with water to remove unbound dye and visualize staining under a bright-field microscope.
 - **Quantify:** For quantification, elute the bound ORO dye from the cells using isopropanol and measure the absorbance at 520 nm.

In Vivo Efficacy Study in Diet-Induced Obese Mice

This protocol evaluates the physiological relevance of **sulfuretin**'s anti-obesity effects [2] [3].

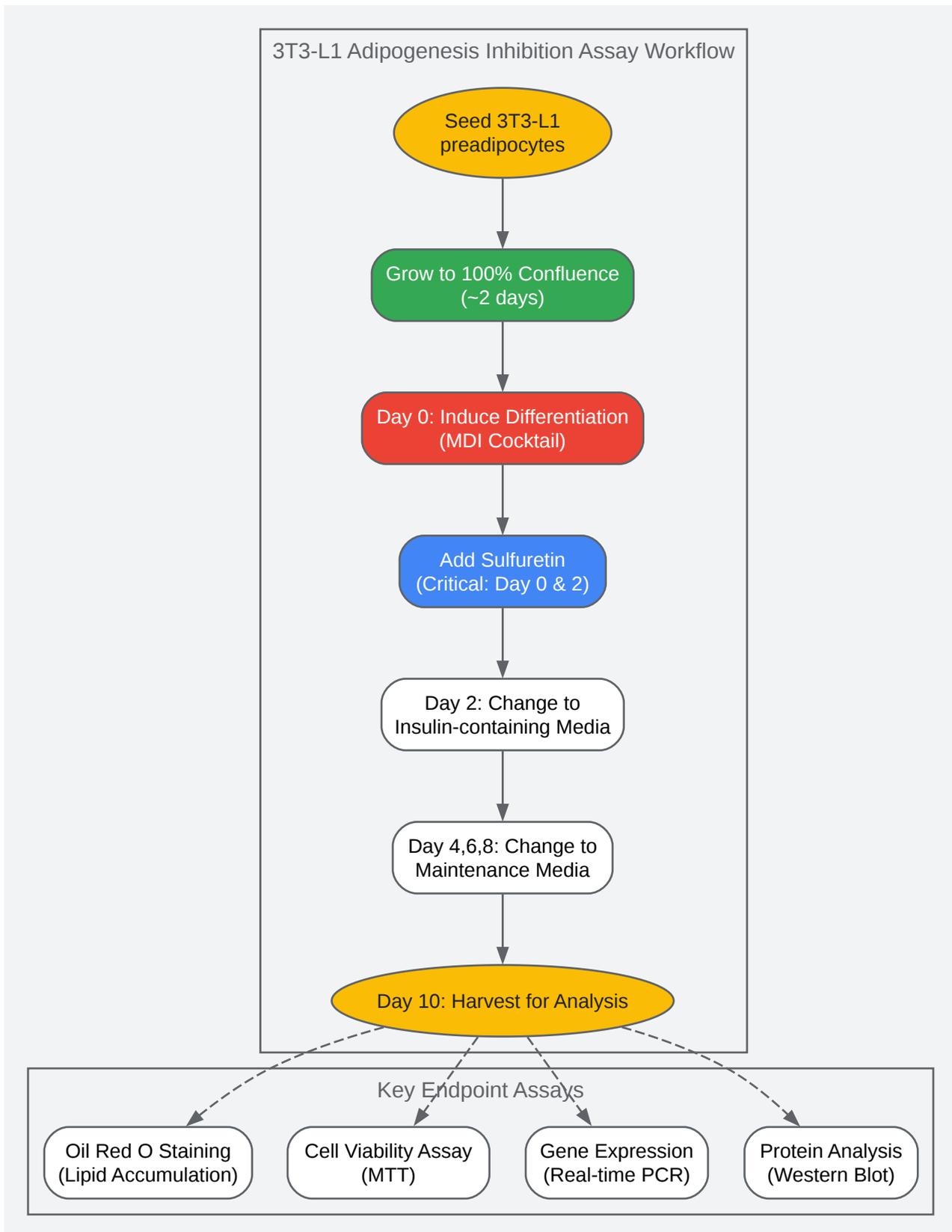
- **Animal Model:** Male mice fed a High-Fat Diet (HFD).
- **Study Design:**
 - Divide mice into groups: Normal diet, HFD control, and HFD + **sulfuretin**.
 - Administer **sulfuretin** via daily intraperitoneal injections at 5 mg/kg or 10 mg/kg body weight.
 - Continue the treatment for a period of 10 weeks.
- **Key Endpoint Measurements:**
 - Body weight gain.
 - Liver and epididymal white adipose tissue weight.
 - Fasting serum glucose, triglycerides, and total cholesterol.
 - Insulin sensitivity.
 - Hepatic lipid accumulation and adipocyte size.

The following diagram illustrates the core molecular mechanism by which **sulfuretin** inhibits adipogenesis, based on the findings from the search results.



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The experimental workflow for studying **sulfuretin**'s effects in the 3T3-L1 cell model can be visualized as follows.



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Frequently Asked Questions (FAQs)

Q1: At what specific time points should I treat 3T3-L1 cells with sulfuretin for maximum inhibition of adipogenesis? The most critical time points for treatment are **Day 0 and Day 2**, which correspond to the initiation phase and early stages of the transcriptional cascade driving differentiation. One study specifically treated cells at these points and observed significant, concentration-dependent reduction in lipid production [1].

Q2: Is sulfuretin's anti-adipogenic effect dependent on a specific molecular target? Yes, research indicates that **Activating Transcription Factor 3 (ATF3)** is an essential mediator. One study demonstrated that **sulfuretin's** ability to inhibit lipid accumulation and adipocyte marker expression was significantly diminished in ATF3-deficient cells, whereas the effect of another anti-adipogenic compound, resveratrol, was not [2]. This suggests ATF3 is a specific and crucial target for **sulfuretin**.

Q3: What is a safe and effective concentration range of sulfuretin to use in 3T3-L1 cell cultures? Based on the literature, concentrations of **40 μ M, 70 μ M, and 100 μ M** have been used effectively without cytotoxicity in 3T3-L1 cells over the differentiation period [1]. It is always recommended to perform a cell viability assay (e.g., MTT) on your own cell batch to confirm non-toxic concentrations.

Q4: Has the efficacy of sulfuretin been validated in an animal model of obesity? Yes. Studies in high-fat diet (HFD)-induced obese mice have shown that daily administration of **sulfuretin** (5 or 10 mg/kg) for 10 weeks can **prevent body weight gain, reduce lipid accumulation in the liver and fat tissues, lower fasting blood glucose and triglycerides, and improve insulin sensitivity** [2] [3].

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